Cas no 15768-07-7 ((E)-Methyl 2-benzylidene-3-oxobutanoate)

(E)-Methyl 2-benzylidene-3-oxobutanoate structure
15768-07-7 structure
Product Name:(E)-Methyl 2-benzylidene-3-oxobutanoate
CAS No:15768-07-7
MF:C12H12O3
MW:204.221883773804
CID:121166
PubChem ID:641409
Update Time:2025-04-18

(E)-Methyl 2-benzylidene-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • (E)-Methyl 2-benzylidene-3-oxobutanoate
    • Butanoic acid,3-oxo-2-(phenylmethylene)-, methyl ester
    • METHYL 2-BENZYLIDENE-3-OXOBUTYRATE
    • 3-Oxo-2-(phenylmethylene)butanoic acid, methyl ester
    • 420-940-9
    • methyl (2Z)-3-oxo-2-(phenylmethylidene)butanoate
    • Methyl 2-benzylidene-3-oxobutanoate
    • Methyl 3-oxo-2-(phenylmethylene)butanoate
    • 15768-07-7
    • 6069-68-7
    • DTXSID80348896
    • methyl (2E)-2-benzylidene-3-oxobutanoate
    • Butanoic acid, 3-oxo-2-(phenylmethylene)-, methyl ester
    • BIM-0002247.P001
    • SCHEMBL6526697
    • SMSF0013009
    • SCHEMBL15026365
    • (E)-Methyl2-benzylidene-3-oxobutanoate
    • CB03818
    • butanoic acid, 3-oxo-2-(phenylmethylene)-, methyl ester, (2E)-
    • InChI=1/C12H12O3/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b11-8
    • Inchi: 1S/C12H12O3/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b11-8+
    • InChI Key: DQODZEKNJPJKED-DHZHZOJOSA-N
    • SMILES: O(C)C(/C(/C(C)=O)=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 204.07866
  • Monoisotopic Mass: 204.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.132
  • Boiling Point: 251.5°C at 760 mmHg
  • Flash Point: 103°C
  • Refractive Index: 1.552
  • PSA: 43.37

(E)-Methyl 2-benzylidene-3-oxobutanoate Security Information

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